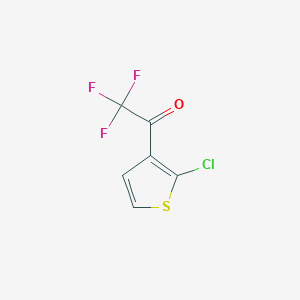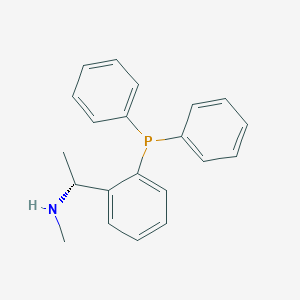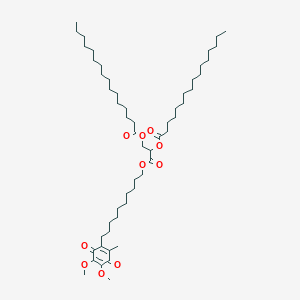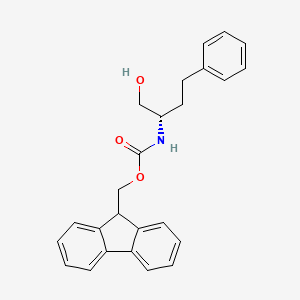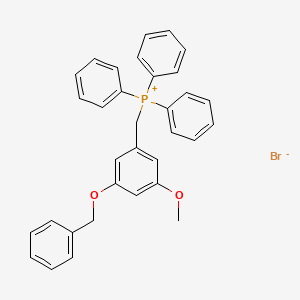
(3-(Benzyloxy)-5-methoxybenzyl)triphenylphosphonium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(Benzyloxy)-5-methoxybenzyl)triphenylphosphonium bromide is a chemical compound that belongs to the class of phosphonium salts. These compounds are known for their applications in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the triphenylphosphonium group makes this compound a useful reagent in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Benzyloxy)-5-methoxybenzyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with a suitable benzyl halide. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The general reaction scheme is as follows:
Step 1: Dissolve triphenylphosphine in an organic solvent.
Step 2: Add the benzyl halide (3-(Benzyloxy)-5-methoxybenzyl bromide) to the solution.
Step 3: Heat the mixture under reflux for several hours.
Step 4: Cool the reaction mixture and precipitate the product by adding a non-solvent such as diethyl ether.
Step 5: Filter and purify the product by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction conditions, leading to a more consistent product quality.
化学反応の分析
Types of Reactions
(3-(Benzyloxy)-5-methoxybenzyl)triphenylphosphonium bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of triphenylphosphine oxide.
Reduction: Formation of triphenylphosphine.
Substitution: Formation of various substituted phosphonium salts.
科学的研究の応用
(3-(Benzyloxy)-5-methoxybenzyl)triphenylphosphonium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Investigated for its potential role in biological systems, particularly in the study of cellular processes.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of (3-(Benzyloxy)-5-methoxybenzyl)triphenylphosphonium bromide involves the interaction of the triphenylphosphonium group with various molecular targets. The phosphonium group can facilitate the transfer of functional groups, making it a valuable reagent in synthetic chemistry. The molecular pathways involved include nucleophilic substitution and oxidation-reduction reactions.
類似化合物との比較
Similar Compounds
(3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine): Another compound with a methoxybenzyl group, used in drug discovery.
3-bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A compound with similar structural features, used in crystallographic studies.
Methyl 4-(bromomethyl)-3-methoxybenzoate: A related compound used in organic synthesis.
Uniqueness
(3-(Benzyloxy)-5-methoxybenzyl)triphenylphosphonium bromide is unique due to the presence of the triphenylphosphonium group, which imparts distinct reactivity and stability. This makes it particularly useful in synthetic applications where the formation of stable intermediates is crucial.
特性
分子式 |
C33H30BrO2P |
|---|---|
分子量 |
569.5 g/mol |
IUPAC名 |
(3-methoxy-5-phenylmethoxyphenyl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C33H30O2P.BrH/c1-34-29-22-28(23-30(24-29)35-25-27-14-6-2-7-15-27)26-36(31-16-8-3-9-17-31,32-18-10-4-11-19-32)33-20-12-5-13-21-33;/h2-24H,25-26H2,1H3;1H/q+1;/p-1 |
InChIキー |
UBCKRIUHSAUOGF-UHFFFAOYSA-M |
正規SMILES |
COC1=CC(=CC(=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OCC5=CC=CC=C5.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3-Iodo-1H-pyrazolo[3,4-c]pyridin-5-yl)ethanone](/img/structure/B15221950.png)

![(3AS,8aS)-1-Benzyl-3a-methyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-ol](/img/structure/B15221978.png)
![6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B15221980.png)

![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one](/img/structure/B15221988.png)

